molecular formula C24H25N5O3S B1227218 (E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Cat. No. B1227218
M. Wt: 463.6 g/mol
InChI Key: HRZIKHFUKPSGLA-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-(4-methylphenyl)sulfonyl-2-propenenitrile is a N-arylpiperazine.

Scientific Research Applications

Pyrimidine Derivatives in Histamine H4 Receptor Ligands

A study focused on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One compound, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, displayed notable potency in vitro and anti-inflammatory and antinociceptive activities in animal models. This compound is closely related to (E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile, suggesting similar potential applications in pain and inflammation treatment (Altenbach et al., 2008).

Synthesis of Pyrimidine Derivatives for Biological Activities

Another research highlighted the synthesis of various pyrimidine derivatives with wide-ranging biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The study's methodology and resultant compounds provide insight into potential applications for (E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile in these areas (Bassyouni & Fathalla, 2013).

Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition

Research into 2,4-disubstituted pyrimidines revealed their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Compounds in this class, including those with a 4-methylpiperazin group, showed effectiveness against Alzheimer's disease pathways. This suggests possible applications for (E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile in neurodegenerative disease research (Mohamed et al., 2011).

properties

Product Name

(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C24H25N5O3S/c1-17-6-8-19(9-7-17)33(31,32)20(16-25)15-21-23(28-13-11-27(3)12-14-28)26-22-18(2)5-4-10-29(22)24(21)30/h4-10,15H,11-14H2,1-3H3/b20-15+

InChI Key

HRZIKHFUKPSGLA-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/C#N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Reactant of Route 6
(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

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